
Acalisib
Descripción general
Descripción
Acalisib, también conocido como GS-9820, es un inhibidor potente y selectivo de la fosfoinositida 3-quinasa delta (PI3Kδ). Este compuesto se investiga principalmente por sus posibles actividades inmunomoduladoras y antineoplásicas. Se encuentra en investigación clínica para el tratamiento de diversas neoplasias linfoides, incluida la leucemia linfocítica crónica y el linfoma no Hodgkin .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Acalisib se sintetiza a través de un proceso de varios pasos que implica la formación de una estructura central de quinazolinona. Los pasos clave incluyen:
Formación del Núcleo de Quinazolinona: Esto implica la reacción de 2-aminobenzonitrilo con un aldehído apropiado para formar el anillo de quinazolinona.
Introducción del Grupo Fluorofenilo: El grupo fluorofenilo se introduce mediante una reacción de sustitución aromática nucleófila.
Adición de la Porción de Purina: La porción de purina se une mediante una reacción de acoplamiento con un derivado de purina apropiado
Métodos de Producción Industrial: La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:
Optimización de las Condiciones de Reacción: Garantizar un alto rendimiento y pureza mediante la optimización de la temperatura, el solvente y el tiempo de reacción.
Purificación: Utilizar técnicas como la recristalización y la cromatografía para lograr la pureza deseada.
Control de Calidad: Implementar medidas de control de calidad rigurosas para garantizar la coherencia y el cumplimiento de las normas regulatorias.
Análisis De Reacciones Químicas
Tipos de Reacciones: Acalisib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en la porción de purina.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinazolinona.
Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes, especialmente las que involucran el grupo fluorofenilo
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como el hidruro de sodio y los haluros de alquilo para reacciones de sustitución
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con modificaciones en las porciones de purina y quinazolinona .
Aplicaciones Científicas De Investigación
Clinical Applications
1. Chronic Lymphocytic Leukemia (CLL)
Acalisib has shown promising results in treating relapsed or refractory CLL. In a Phase 1b study involving patients with measurable lymphadenopathy, this compound demonstrated clinical activity with a manageable safety profile. The study evaluated various doses (50 mg to 400 mg twice daily) and reported that 23.7% of patients experienced treatment-emergent adverse events leading to death, primarily due to infections or immune-mediated reactions .
2. B-cell Malignancies
The compound has been investigated for its efficacy against other B-cell malignancies, including follicular lymphoma and diffuse large B-cell lymphoma. In preclinical models, this compound exhibited significant tumor growth inhibition in xenograft models of breast adenocarcinoma harboring PIK3CA mutations .
3. Immune Modulation
Beyond direct anti-tumor effects, this compound's role in modulating the immune response is noteworthy. Studies indicate that it can alter the balance of regulatory T-cells and effector T-cells, potentially enhancing anti-tumor immunity while managing immune-related side effects .
Table 1: Comparison of this compound with Other PI3K Inhibitors
Compound | Selectivity | IC50 (nM) | Indications |
---|---|---|---|
This compound | PI3Kδ | 12.7 | CLL, B-cell lymphomas |
Idelalisib | PI3Kδ | 5-10 | CLL, follicular lymphoma |
Duvelisib | PI3Kδ/γ | 2.5 | CLL, follicular lymphoma |
Copanlisib | Pan-PI3K | 50 | B-cell malignancies |
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
- Phase 1b Study : This open-label study assessed this compound's safety in patients with relapsed/refractory lymphoid malignancies. The maximum tolerated dose was identified alongside evaluating dose-limiting toxicities and overall response rates .
- Preclinical Studies : Research indicates that this compound effectively reduces tumor growth in various models, including those with specific genetic mutations such as PIK3CA . The implications for personalized medicine are significant as these findings suggest that genetic profiling could guide treatment decisions.
Safety Profile
The safety profile of this compound appears consistent with other PI3K inhibitors, where immune-mediated adverse events are common. Notably, infections were prevalent among patients treated with higher doses . Ongoing studies aim to further elucidate the long-term safety and tolerability of this agent.
Mecanismo De Acción
Acalisib ejerce sus efectos inhibiendo selectivamente la isoforma delta de la fosfoinositida 3-quinasa (PI3Kδ). Esta inhibición previene la producción del segundo mensajero fosfatidilinositol-3,4,5-trisfosfato (PIP3), que es crucial para la activación de las vías de señalización aguas abajo involucradas en la supervivencia, proliferación y migración celular. Al bloquear la actividad de PI3Kδ, this compound interrumpe estas vías de señalización, lo que lleva a la supresión del crecimiento y la supervivencia de las células tumorales .
Comparación Con Compuestos Similares
Acalisib se compara con otros inhibidores de PI3K, como:
Idelalisib: El primer inhibidor de PI3Kδ de su clase aprobado para el tratamiento de la leucemia linfocítica crónica recidivante/refractaria.
Duvelisib: Un inhibidor dual de PI3Kδ y PI3Kγ utilizado para el tratamiento de la leucemia linfocítica crónica recidivante/refractaria.
Copanlisib: Un inhibidor pan-PI3K con actividad contra múltiples isoformas de PI3K.
Singularidad: La alta selectividad de this compound para PI3Kδ y su potencial para reducir los efectos adversos lo convierten en un candidato prometedor para la terapia contra el cáncer dirigida .
Actividad Biológica
Acalisib (GS-9820) is a second-generation selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), primarily investigated for its potential in treating various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, and safety profile.
This compound selectively inhibits PI3Kδ, which plays a critical role in B-cell development, signaling, and function. By blocking this pathway, this compound prevents the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger involved in cell growth and survival signaling pathways. This inhibition leads to reduced proliferation and survival of malignant B-cells.
Key Features of PI3Kδ Inhibition:
- Selectivity : this compound has an IC50 value of 12.7 nM for PI3Kδ, demonstrating high selectivity over other PI3K isoforms.
- B-cell Function : The drug is essential for B-cell receptor signaling and modulates immune responses by affecting T-cell activation and cytokine production .
Clinical Efficacy
This compound has been evaluated in a Phase 1b clinical trial (NCT01705847) focusing on patients with relapsed or refractory lymphoid malignancies. The study employed a dose-escalation design to determine the maximum tolerated dose (MTD) and assess efficacy.
Study Design:
- Participants : Adults with measurable lymphadenopathy requiring therapy for their cancers.
- Dosing Regimen : Patients received escalating doses of this compound (50, 100, 200, and 400 mg twice daily).
- Primary Endpoint : Maximum tolerated dose.
- Secondary Endpoints : Efficacy measured by overall response rate (ORR) and progression-free survival (PFS).
Results:
- Overall Response Rate : The ORR was 42.1% across all doses, with higher rates observed in CLL patients (53.3%) compared to NHL patients (28.6%).
- Progression-Free Survival : The median PFS for patients receiving 400 mg was 8.2 months; specifically, CLL patients had a median PFS of 16.6 months while NHL patients had 4.0 months .
Safety Profile
The safety profile of this compound was characterized by a range of treatment-emergent adverse events (TEAEs). The most common were related to infections and immune-mediated responses.
Notable Adverse Events:
- Infections : Pneumonia was reported in multiple cases.
- Liver Toxicity : Grade ≥3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) occurred in some patients after prolonged treatment.
- Serious Adverse Events : Included leukoencephalopathy and hypersensitivity reactions leading to treatment discontinuation .
Summary of Findings
Parameter | Result |
---|---|
Overall Response Rate | 42.1% |
Response Rate in CLL | 53.3% |
Response Rate in NHL | 28.6% |
Median PFS for CLL | 16.6 months |
Median PFS for NHL | 4.0 months |
Common TEAEs | Infections, liver toxicity |
Case Studies
Several case studies have highlighted the real-world application of this compound in diverse patient populations:
- Diversity in Clinical Trials : Initiatives aimed at increasing participation among underrepresented groups have shown promising results, enhancing the understanding of this compound's effectiveness across different demographics .
- Patient Engagement Strategies : Programs developed to engage specific communities have improved recruitment rates for clinical trials involving this compound .
Propiedades
IUPAC Name |
6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCINCLJNAXZQF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-34-8 | |
Record name | Acalisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.